Cas no 6506-30-5 (methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate)

Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is a versatile thiazole derivative with significant applications in organic synthesis and pharmaceutical research. Its structural features, including the amino and ester functional groups, make it a valuable intermediate for constructing heterocyclic compounds, particularly in the development of bioactive molecules. The presence of both methoxycarbonyl and carboxymethyl substituents enhances its reactivity, enabling diverse chemical modifications. This compound is particularly useful in medicinal chemistry for synthesizing thiazole-based scaffolds with potential biological activity. Its stability and well-defined synthetic route further contribute to its utility in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate structure
6506-30-5 structure
Product Name:methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
CAS No:6506-30-5
MF:C8H10N2O4S
MW:230.241000652313
MDL:MFCD12545931
CID:3314421
PubChem ID:32639824
Update Time:2025-10-30

methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-THIAZOLEACETIC ACID, 2-AMINO-5-(METHOXYCARBONYL)-, METHYL ESTER
    • methyl 2-amino-5-methoxycarbonylthiazole-4-acetate
    • methyl 2-amino-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate
    • methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
    • SCHEMBL741937
    • 6506-30-5
    • STL157431
    • methyl2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
    • MFCD12545931
    • ALBB-035286
    • DA-41788
    • EN300-302400
    • BBL032235
    • AKOS005757412
    • G32655
    • VS-11094
    • GAA50630
    • 824-285-3
    • Z1509529829
    • MDL: MFCD12545931
    • Inchi: 1S/C8H10N2O4S/c1-13-5(11)3-4-6(7(12)14-2)15-8(9)10-4/h3H2,1-2H3,(H2,9,10)
    • InChI Key: PXALLAPTWSEEKF-UHFFFAOYSA-N
    • SMILES: S1C(C(OC)=O)=C(CC(OC)=O)N=C1N

Computed Properties

  • Exact Mass: 230.036
  • Monoisotopic Mass: 230.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 120A^2
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 397.5±32.0 °C at 760 mmHg
  • Flash Point: 194.2±25.1 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate Security Information

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Additional information on methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate

Methyl 2-Amino-4-(2-Methoxy-2-Oxoethyl)-1,3-Thiazole-5-Carboxylate: A Comprehensive Overview

Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate, also known by its CAS number CAS No. 6506-30-5, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug design. The structure of this compound is characterized by a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The substituents on the thiazole ring include an amino group, a methoxy group, and a carboxylate ester group, all of which contribute to its unique chemical properties and reactivity.

The synthesis of methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of an appropriate thioamide with an aldehyde or ketone in the presence of a base to form the thiazole ring. Subsequent functionalization steps, such as alkylation or acylation, are then employed to introduce the desired substituents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.

One of the most promising applications of this compound lies in its potential as a building block for drug development. Thiazole derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, studies have shown that methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate exhibits potent inhibitory activity against certain proteases and kinases, making it a valuable lead compound for anti-cancer and anti-inflammatory therapies. Furthermore, its ability to act as a ligand in metalloenzyme inhibition has opened new avenues for research in metallo-drug design.

In addition to its pharmacological applications, this compound has also found utility in agrochemicals and materials science. For example, it has been explored as a component in herbicides due to its ability to disrupt plant metabolic pathways. In materials science, the thiazole moiety has been incorporated into polymer networks to enhance their thermal stability and mechanical properties. These diverse applications highlight the versatility of methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate across multiple disciplines.

Recent research has focused on optimizing the properties of this compound through structural modifications. For instance, scientists have investigated the impact of varying the substituents on the thiazole ring on its bioavailability and efficacy. These studies have revealed that certain substitutions can significantly enhance the compound's solubility and permeability, making it more suitable for oral administration. Additionally, efforts are underway to explore its use in combination therapies, where it could synergize with other drugs to improve treatment outcomes while reducing side effects.

The future prospects for methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate are highly promising. With ongoing advancements in computational chemistry and high-throughput screening techniques, researchers are able to rapidly identify novel analogs with improved pharmacokinetic profiles. Moreover, the integration of artificial intelligence into drug discovery is expected to accelerate the development of this compound into clinically relevant therapeutics.

In conclusion, methyl 2-amino-4-(2-methoxy-2-oxy ethyl)-1H-thiazolium bromide, or CAS No. 6506–30–5), stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across multiple industries. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in advancing science and medicine.

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